molecular formula C9H11Cl2N B1604820 N-(3,4-Dichlorobenzyl)ethanamine CAS No. 68621-16-9

N-(3,4-Dichlorobenzyl)ethanamine

Cat. No. B1604820
CAS RN: 68621-16-9
M. Wt: 204.09 g/mol
InChI Key: DHWBKVYXMBSPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorobenzyl)ethanamine is a chemical compound with the linear formula C9H11Cl2N . It is provided by Sigma-Aldrich as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of N-(3,4-Dichlorobenzyl)ethanamine is represented by the SMILES string ClC(C=C(CNCC)C=C1)=C1Cl . It has a molecular formula of C9H11Cl2N and an average mass of 204.096 Da .

Scientific Research Applications

Synthesis and Intermediate Use

  • Synthetic Routes for Pharmaceutical Compounds : N-(3,4-Dichlorobenzyl)ethanamine and its derivatives are utilized in the synthesis of various pharmaceutical compounds. For example, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the production of Silodosin (a drug for benign prostatic hyperplasia), was synthesized using a route starting from 2-nitrochlorobenzene, highlighting the utility of such compounds in pharmaceutical synthesis (Luo et al., 2008).

Biocidal and Corrosion Inhibition

  • Biocide in Water Systems : Compounds like 2-(Decylthio)ethanamine hydrochloride demonstrate broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties in recirculating cooling water systems (Walter & Cooke, 1997).

Analytical Methodologies

  • Detection in Biological Samples : Advanced analytical methods, such as high-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS), have been developed for detecting and quantifying derivatives of N-(3,4-Dichlorobenzyl)ethanamine in biological samples, as seen in the case of 2CC-NBOMe and 25I-NBOMe, highlighting its relevance in forensic toxicology (Poklis et al., 2013).

Antimicrobial and Antidiabetic Research

  • Potential Medical Applications : Schiff bases derived from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes have been investigated for their antimicrobial and antidiabetic properties, suggesting potential therapeutic applications of N-(3,4-Dichlorobenzyl)ethanamine derivatives (S. G et al., 2023).

Antiamoebic Activity

  • Targeting Parasitic Infections : Chalcones bearing N-substituted ethanamine tails have shown promising antiamoebic activity against the HM1: IMSS strain of Entamoeba histolytica, indicating potential use in treating parasitic infections (Zaidi et al., 2015).

Inorganic Chemistry

  • Inorganic Complex Formation : Derivatives of N-(3,4-Dichlorobenzyl)ethanamine have been used to synthesize platinum(II) complexes, which display interesting hydrogen-bonded networks and potential applications in materials science and catalysis (Carland et al., 2005).

Ligand Chemistry

  • Formation of Chiral Complexes : The synthesis of various ligands, including those derived from N-(3,4-Dichlorobenzyl)ethanamine, demonstrates their capability to form chiral complexes with metal ions like Zn(II) and Cu(II). These complexes have potential applications in the field of coordination chemistry and enantioselective catalysis (Canary et al., 1998).

Cytochrome P450 Metabolism

  • Metabolic Pathways in Pharmacology : Understanding the metabolism of N-(3,4-Dichlorobenzyl)ethanamine derivatives, such as 25I-NBOMe, by cytochrome P450 enzymes is crucial for pharmacological and toxicological studies. Such knowledge aids in predicting drug-drug interactions and the impact of genetic polymorphism on drug metabolism (Nielsen et al., 2017).

Crystal and Electronic Structure Analysis

  • Material Science and Crystallography : Studies on the crystal and electronic structure of compounds like N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine provide insights into their molecular arrangements, which are essential for applications in material science and crystallography (Aydın et al., 2017).

Herbicidal Applications

  • Agricultural Chemistry : 3,4-Dichlorobenzyl methylcarbamate, a compound related to N-(3,4-Dichlorobenzyl)ethanamine, has been identified as an effective preemergence herbicide, showcasing the potential of these compounds in agricultural applications (Herrett & Berthold, 1965).

Safety And Hazards

Sigma-Aldrich sells N-(3,4-Dichlorobenzyl)ethanamine “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWBKVYXMBSPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988305
Record name N-[(3,4-Dichlorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorobenzyl)ethanamine

CAS RN

68621-16-9
Record name Benzenemethanamine, 3,4-dichloro-N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068621169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3,4-Dichlorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Fang, CH Zhou, XC Rao - European journal of medicinal chemistry, 2010 - Elsevier
A series of novel amine-derived bis-azole compounds were designed by the systematical structural modification of Fluconazole and synthesized by a convenient and efficient method, …
Number of citations: 162 www.sciencedirect.com
M Nejad-Sadeghi, S Taji, I Goodarznia - Journal of Chromatography A, 2015 - Elsevier
Extraction of the essential oil from a medicinal plant called Dracocephalum kotschyi Boiss was performed by green technology of supercritical carbon dioxide (SC-CO 2 ) extraction. A …
Number of citations: 36 www.sciencedirect.com
T Khezeli, M Ghaedi, S Bahrani, A Daneshfar - New Generation Green …, 2020 - Elsevier
Nowadays, there is an increasing interest in develo** processes based on the Green Chemistry Principles. Among the recently established green extraction methods, supercritical …
Number of citations: 4 www.sciencedirect.com
SL Zhang, JJ Chang, GLV Damu, RX Geng, CH Zhou
Number of citations: 0

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